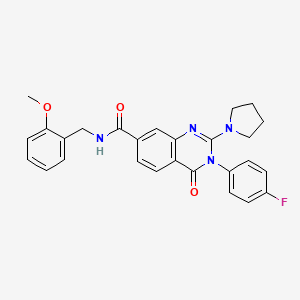
2-bromo-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-5-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromo-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-5-methoxybenzamide, also known as BMTB, is a synthetic compound that has gained significant attention in the field of neuroscience research due to its potential therapeutic applications. BMTB is a small molecule that has been shown to modulate ion channels in the brain, making it a promising candidate for the treatment of neurological disorders such as epilepsy and chronic pain.
科学的研究の応用
Organic Synthesis and Chemical Reactions
Research on similar compounds focuses on the development of new synthetic routes and chemical transformations. For instance, studies have explored bromomethoxylation reactions of methoxymethyltetrahydropyran and subsequent chemical modifications to yield various organic compounds (F. Sweet & R. Brown, 1968). These methodologies can be applied in the synthesis of complex molecules, including those with potential pharmaceutical applications.
Biomedical Applications
Compounds structurally related to the query have been investigated for their biomedical applications. For example, a study on 3-(4-bromophenyl)-4-{3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-ylmethyl}isoxazol-5(2H)-one demonstrated its promise for regulating inflammatory diseases, highlighting the potential of similar compounds in biomedical research (Y. E. Ryzhkova et al., 2020).
Photodynamic Therapy for Cancer Treatment
Another application area is in the development of photosensitizers for photodynamic therapy, a treatment modality for cancer. Compounds with structural similarities have been synthesized and characterized for their photophysical and photochemical properties, indicating their potential as photosensitizers (M. Pişkin et al., 2020).
Drug Discovery and Development
In drug discovery, related compounds have been explored as intermediates in the synthesis of pharmacologically active molecules. For instance, the practical synthesis of an orally active CCR5 antagonist involved the use of tetrahydro-2H-pyran derivatives, underlining the importance of these compounds in the development of new drugs (T. Ikemoto et al., 2005).
特性
IUPAC Name |
2-bromo-N-[(4-hydroxyoxan-4-yl)methyl]-5-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO4/c1-19-10-2-3-12(15)11(8-10)13(17)16-9-14(18)4-6-20-7-5-14/h2-3,8,18H,4-7,9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEYYBTUMPBCUQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCC2(CCOCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

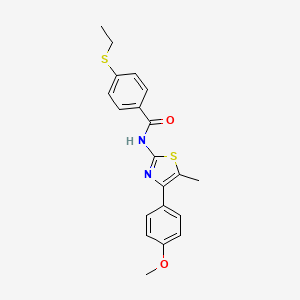
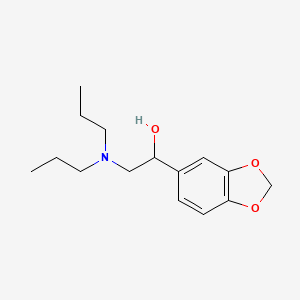
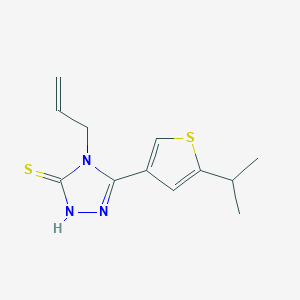
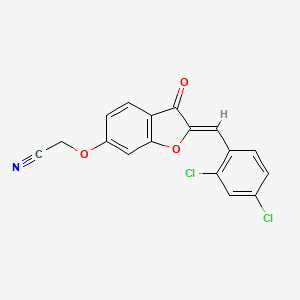
![3-bromo-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2797358.png)
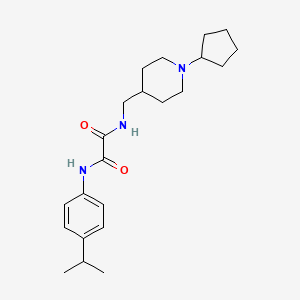
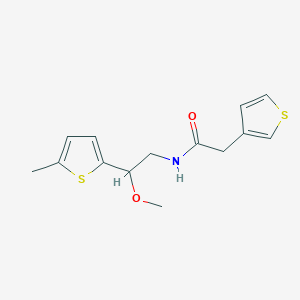
![2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2797367.png)
![7-ethyl-3,9-dimethyl-1-(2-methylallyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2797368.png)
![(2E)-1-(4-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B2797369.png)
![2-[(2-Methoxyethyl)amino]propanoic acid hydrochloride](/img/structure/B2797371.png)
![5-chloro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide](/img/structure/B2797373.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)pivalamide](/img/structure/B2797374.png)
